molecular formula C19H20N2O5S B2553783 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2309348-62-5

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2553783
CAS No.: 2309348-62-5
M. Wt: 388.44
InChI Key: SUAGBCNIRQLKDV-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a tetrahydrobenzofuran moiety with a benzenesulfonamide structure, which may contribute to its pharmacological properties. The following sections provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H24N2O3S, with a molecular weight of approximately 364.47 g/mol. Its structure allows for various interactions with biological targets due to the presence of hydroxyl and sulfonamide functional groups.

PropertyValue
Molecular FormulaC19H24N2O3S
Molecular Weight364.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis typically involves several key steps:

  • Formation of Tetrahydrobenzofuran : Starting from commercially available precursors.
  • Introduction of the Methyloxazole Group : Utilizing coupling reactions to attach the oxazole moiety.
  • Final Sulfonamide Formation : Achieved through reaction with sulfonyl chlorides under basic conditions.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The compound's hydroxyl and sulfonamide groups facilitate hydrogen bonding and other non-covalent interactions that are crucial for binding affinity to target sites.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Similar compounds have shown inhibition of lipoxygenases (LOXs), which play a role in inflammatory processes. Studies suggest that modifications in the sulfonamide group can enhance potency against specific LOX isoforms .
  • Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrahydrobenzofuran structure is associated with enhanced anticancer activity due to its ability to induce apoptosis in malignant cells.
  • Neuroprotective Effects : The tetrahydrobenzofuran moiety is known for neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study 1: Inhibition of Lipoxygenases

A study focused on the inhibitory effects of similar compounds on human lipoxygenases (LOXs), specifically platelet-type 12-(S)-LOX (12-LOX). The results demonstrated that derivatives exhibited nanomolar potency against 12-LOX and showed selectivity over other related enzymes. This suggests potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro tests were conducted on various cancer cell lines (e.g., breast and colon cancer). Results indicated that the compound caused significant cell death at micromolar concentrations, with mechanisms involving cell cycle arrest and induction of apoptosis being investigated further.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-21-17(11-26-13)14-4-6-15(7-5-14)27(23,24)20-12-19(22)9-2-3-18-16(19)8-10-25-18/h4-8,10-11,20,22H,2-3,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAGBCNIRQLKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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